(4-(Aminomethyl)phenyl)boronsäure

Übersicht

Beschreibung

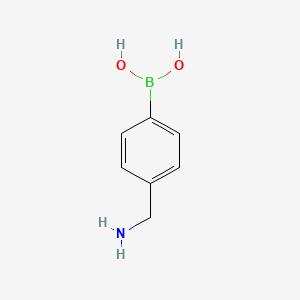

(4-(Aminomethyl)phenyl)boronic acid: is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of an aminomethyl group attached to the phenyl ring

Wissenschaftliche Forschungsanwendungen

Chemistry: (4-(Aminomethyl)phenyl)boronic acid is used in the synthesis of boronate affinity materials, which are highly selective for cis-diol-containing molecules such as nucleosides and catechols. These materials are used for the enrichment of these molecules to improve detection sensitivity and accuracy in various samples .

Biology: In biological research, (4-(Aminomethyl)phenyl)boronic acid is employed in the selective recognition and labeling of cis-diols. This property is utilized in the modification of proteins and the labeling of cells for various research purposes .

Medicine: The compound plays a role in the development of therapeutics, particularly in drug delivery systems. Its pH-responsive capture/release feature is useful in controlling the release of drugs like insulin .

Industry: (4-(Aminomethyl)phenyl)boronic acid is used in separation technologies. It can be incorporated into materials such as organic polymer particles, silica spheres, and monolithic columns for the selective enrichment and separation of target molecules from complex mixtures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ammonia or an amine source under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of (4-(Aminomethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: (4-(Aminomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acids or boronates.

Reduction: Boronate esters.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of (4-(Aminomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including sensing, separation, and drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

- 4-Aminophenylboronic acid

- 3-Aminomethylphenylboronic acid

- 4-(Bromomethyl)phenylboronic acid

- 4-Carboxyphenylboronic acid

- 4-(N-Boc-amino)phenylboronic acid

Comparison: (4-(Aminomethyl)phenyl)boronic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and selectivity. Compared to 4-Aminophenylboronic acid, it offers additional functionalization possibilities through the aminomethyl group. Similarly, it differs from 3-Aminomethylphenylboronic acid in the position of the aminomethyl group, affecting its reactivity and applications .

Biologische Aktivität

(4-(Aminomethyl)phenyl)boronic acid, a compound with the chemical formula CHBNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

(4-(Aminomethyl)phenyl)boronic acid is classified as a boronic acid derivative, which has been implicated in various biological activities including anticancer, antibacterial, and antiviral effects. The boronic acid moiety is crucial for its interaction with biological targets, particularly in the inhibition of proteasomes and enzymes involved in cellular signaling pathways.

Key Mechanisms:

- Proteasome Inhibition : The compound acts as a proteasome inhibitor, interfering with protein degradation pathways that are essential for cancer cell survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antiviral Activity : Studies have shown that boronic acids can inhibit viral replication by targeting viral proteases. (4-(Aminomethyl)phenyl)boronic acid has demonstrated significant activity against HIV protease, with a Ki value indicating high affinity for the target .

Anticancer Activity

Recent research indicates that (4-(Aminomethyl)phenyl)boronic acid exhibits potent anticancer properties. It has been shown to induce cell cycle arrest at the G2/M phase in multiple myeloma cells (U266), leading to growth inhibition . The compound's effectiveness is highlighted by its IC values in various cancer cell lines:

| Cell Line | IC (nM) |

|---|---|

| U266 | 8.21 |

| Other cancer lines | 6.74 |

Antibacterial and Antiviral Effects

The compound has also been evaluated for its antibacterial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes:

| Activity Type | Target | Effect |

|---|---|---|

| Antibacterial | Cell wall synthesis | Inhibition |

| Antiviral | HIV-1 protease | Competitive inhibition |

Case Studies

- Combination Therapy with Bortezomib :

- In Vivo Studies :

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that (4-(Aminomethyl)phenyl)boronic acid can be administered intravenously with good bioavailability. However, optimization is necessary to enhance its therapeutic concentration at target sites . Toxicity assessments reveal that this compound exhibits relatively low toxicity levels, making it a candidate for further clinical development.

Eigenschaften

IUPAC Name |

[4-(aminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWLUGSVWULTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370203 | |

| Record name | [4-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51239-46-4 | |

| Record name | [4-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.